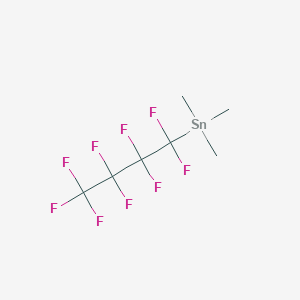
Trimethyl(nonafluorobutyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(nonafluorobutyl)stannane is a chemical compound that belongs to the organotin family. It is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a nonafluorobutyl group. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(nonafluorobutyl)stannane typically involves the reaction of trimethyltin chloride with nonafluorobutyl lithium. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(nonafluorobutyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The nonafluorobutyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tin atom can be oxidized to form higher oxidation state compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds. These reactions are typically carried out in organic solvents such as tetrahydrofuran (THF) or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include tin oxides and other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state tin compounds.
Scientific Research Applications
Trimethyl(nonafluorobutyl)stannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of trimethyl(nonafluorobutyl)stannane involves its interaction with various molecular targets. The tin atom can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in chemical reactions. The nonafluorobutyl group provides stability and enhances the compound’s reactivity. The pathways involved in its mechanism of action include nucleophilic substitution, oxidative addition, and reductive elimination.
Comparison with Similar Compounds
Trimethyl(trifluorosilyl)stannane: This compound has a similar structure but with a trifluorosilyl group instead of a nonafluorobutyl group.
Trimethyltin chloride: This compound lacks the nonafluorobutyl group and is less stable compared to trimethyl(nonafluorobutyl)stannane.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts enhanced stability and reactivity. This makes it a valuable reagent in various chemical reactions and industrial applications.
Properties
CAS No. |
876903-01-4 |
|---|---|
Molecular Formula |
C7H9F9Sn |
Molecular Weight |
382.84 g/mol |
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)stannane |
InChI |
InChI=1S/C4F9.3CH3.Sn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;;;/h;3*1H3; |
InChI Key |
AMDQDUTZYZYKKZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Sn](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


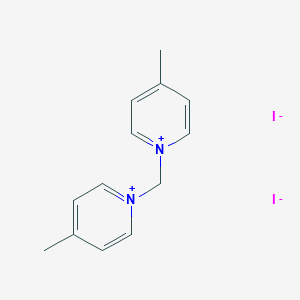

![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)

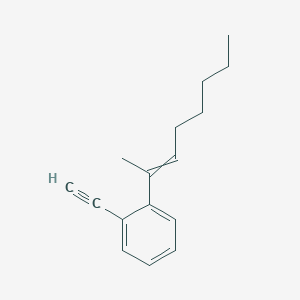
![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
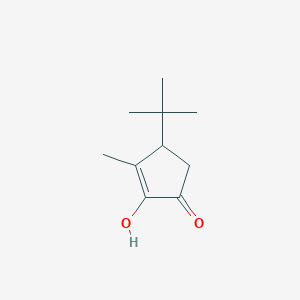
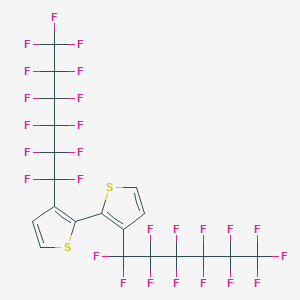
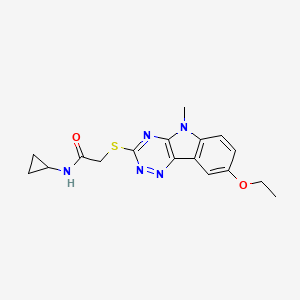
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
